molecular formula C22H19N5O4S B11339536 5-(3,4-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11339536
M. Wt: 449.5 g/mol
InChI Key: PPFGZNIQODEODX-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of phenyl, pyrimidinyl, sulfamoyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrimidinyl rings, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium (Pd) catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(3,4-DIMETHYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-DIMETHYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE
  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid

Uniqueness

The uniqueness of 5-(3,4-DIMETHYLPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H19N5O4S/c1-14-4-5-16(12-15(14)2)20-13-19(26-31-20)21(28)25-17-6-8-18(9-7-17)32(29,30)27-22-23-10-3-11-24-22/h3-13H,1-2H3,(H,25,28)(H,23,24,27)

InChI Key

PPFGZNIQODEODX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C

Origin of Product

United States

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